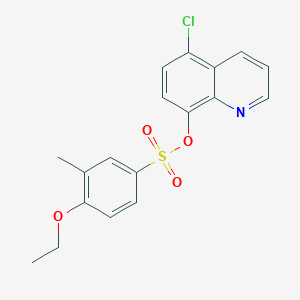![molecular formula C14H20Cl2N2O3S B288444 2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether, commonly known as DPE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPE is an ether derivative of the sulfonamide-based carbonic anhydrase inhibitor, acetazolamide. The compound has been synthesized using various methods and has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
DPE inhibits the activity of carbonic anhydrase IX by binding to the enzyme's active site. Carbonic anhydrase IX plays a crucial role in regulating the pH of cancer cells, and its overexpression has been linked to tumor growth and metastasis. DPE's ability to selectively inhibit carbonic anhydrase IX makes it a promising candidate for the development of anticancer drugs.
Biochemical and Physiological Effects:
DPE has been shown to have several biochemical and physiological effects, including its ability to inhibit carbonic anhydrase IX activity, reduce tumor growth and metastasis, and protect neurons from oxidative stress. Additionally, DPE has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of several diseases.
实验室实验的优点和局限性
DPE has several advantages as a tool in scientific research, including its ability to selectively inhibit carbonic anhydrase IX, its low toxicity, and its ability to penetrate the blood-brain barrier. However, the compound also has several limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
未来方向
Several future directions for DPE research include the development of more potent and selective carbonic anhydrase IX inhibitors, the identification of new therapeutic targets for DPE, and the optimization of DPE's pharmacokinetic properties. Additionally, DPE's potential as a tool in drug discovery research and its use in the treatment of neurodegenerative diseases warrant further investigation.
合成方法
The synthesis of DPE involves the reaction of 4-ethyl-1-piperazine sulfonic acid with 2,5-dichloro-4-(chloromethyl)benzonitrile in the presence of a base such as potassium carbonate. The reaction yields DPE as a white crystalline solid with a melting point of 142-144°C.
科学研究应用
DPE has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. The compound has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in several types of cancer cells. DPE has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, DPE has been used as a tool in drug discovery research to identify new compounds that can selectively inhibit carbonic anhydrase IX.
属性
产品名称 |
2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether |
|---|---|
分子式 |
C14H20Cl2N2O3S |
分子量 |
367.3 g/mol |
IUPAC 名称 |
1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C14H20Cl2N2O3S/c1-3-17-5-7-18(8-6-17)22(19,20)14-10-11(15)13(21-4-2)9-12(14)16/h9-10H,3-8H2,1-2H3 |
InChI 键 |
KLTUAKHFTHRKGQ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
规范 SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



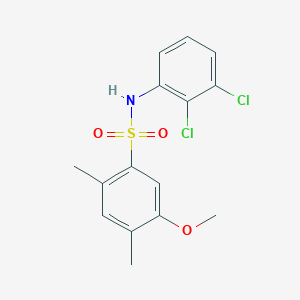
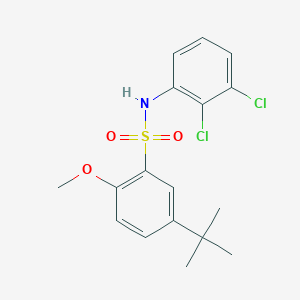
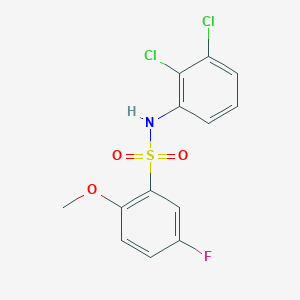
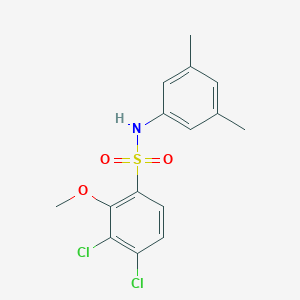
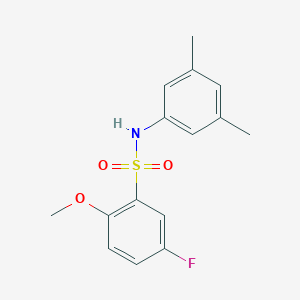
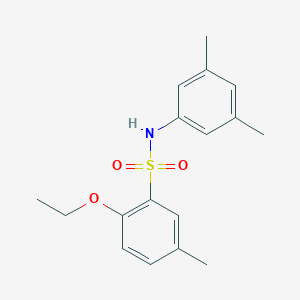
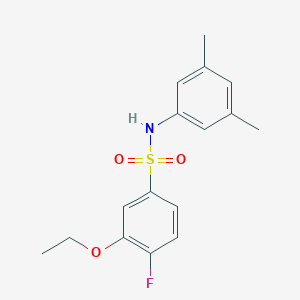
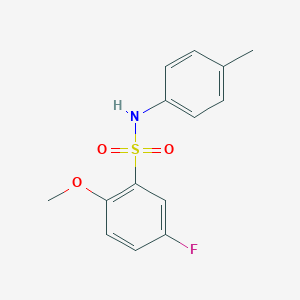
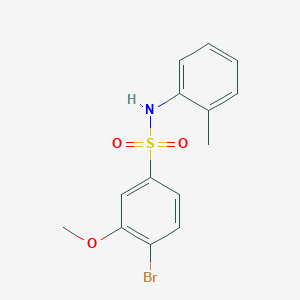
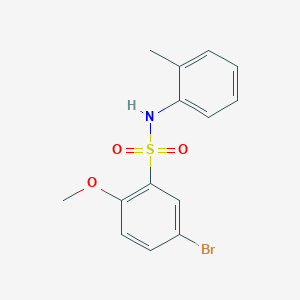
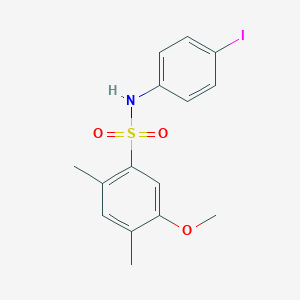
![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
![Ethyl 1-[(4-bromo-3-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288394.png)
